![molecular formula C21H19NO B15210474 3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole CAS No. 201487-42-5](/img/structure/B15210474.png)
3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-allylphenyl)isoxazole is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs . The presence of the isoxazole ring imparts unique chemical properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-allylphenyl)isoxazole can be achieved through various methods. One common approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 under moderate reaction conditions . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient one-pot synthesis from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of 3,5-bis(4-allylphenyl)isoxazole typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact . The use of readily available starting materials and mild reaction conditions is preferred to ensure high yields and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-allylphenyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents such as IBX (2-iodoxybenzoic acid) to form corresponding oximes . Reduction reactions can be carried out using hydrogenation catalysts to yield reduced isoxazole derivatives . Substitution reactions often involve nucleophilic reagents to introduce different functional groups onto the isoxazole ring .
Common Reagents and Conditions
Oxidation: IBX, mild acidic conditions
Reduction: Hydrogenation catalysts, mild basic conditions
Substitution: Nucleophilic reagents, mild to moderate temperatures
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced isoxazole derivatives .
Scientific Research Applications
3,5-bis(4-allylphenyl)isoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets . Additionally, it is used in the development of antimicrobial and antiviral drugs . In the industry, it is employed in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,5-bis(4-allylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
3,5-bis(4-allylphenyl)isoxazole can be compared with other similar compounds such as 3,5-diaryl isoxazoles and 3,4,5-trisubstituted isoxazoles . These compounds share the isoxazole core structure but differ in the nature and position of substituents on the ring . The unique allylphenyl groups in 3,5-bis(4-allylphenyl)isoxazole impart distinct chemical and biological properties, making it a valuable compound for specific applications .
List of Similar Compounds
- 3,5-diaryl isoxazoles
- 3,4,5-trisubstituted isoxazoles
- 3,5-disubstituted isoxazoles
Properties
CAS No. |
201487-42-5 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
3,5-bis(4-prop-2-enylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C21H19NO/c1-3-5-16-7-11-18(12-8-16)20-15-21(23-22-20)19-13-9-17(6-4-2)10-14-19/h3-4,7-15H,1-2,5-6H2 |
InChI Key |
WQAYTAFZABFYLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


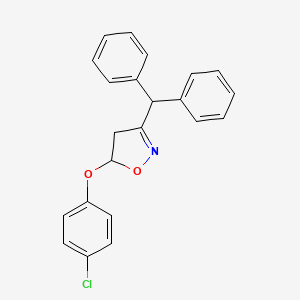
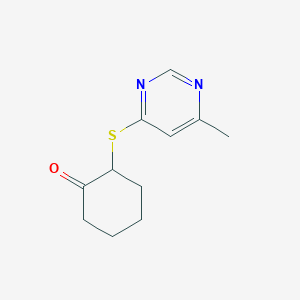
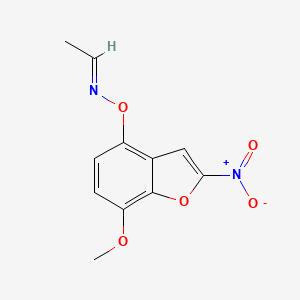
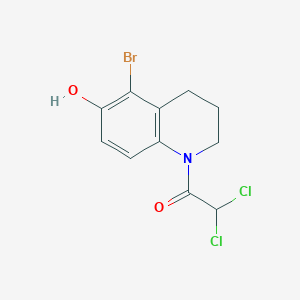
![Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B15210417.png)


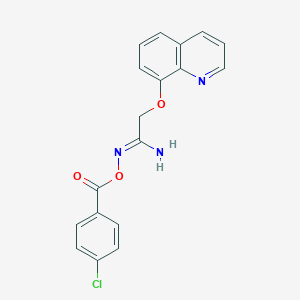
![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
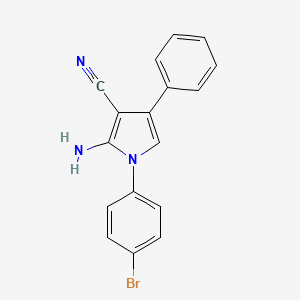
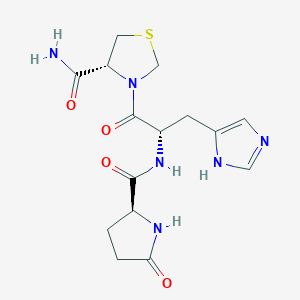
![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
